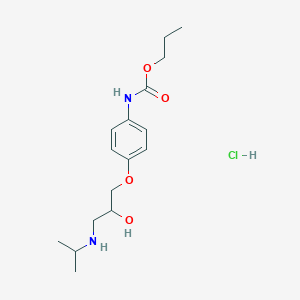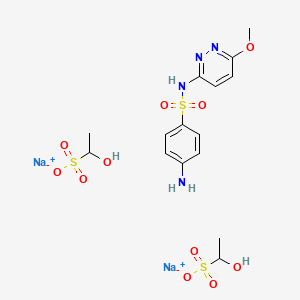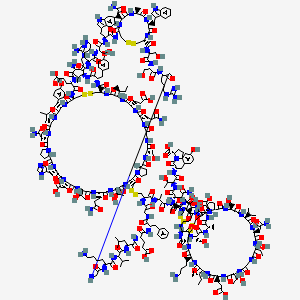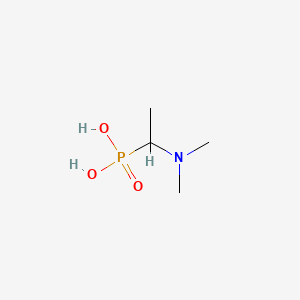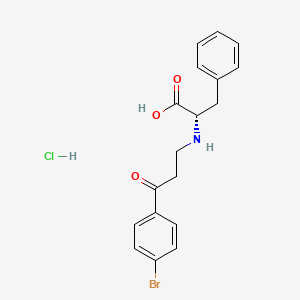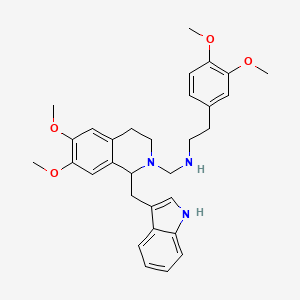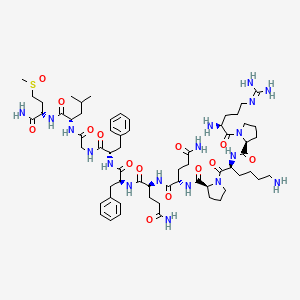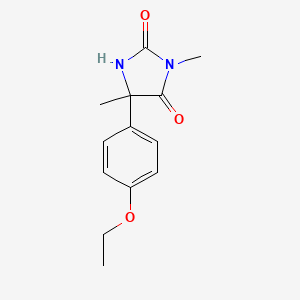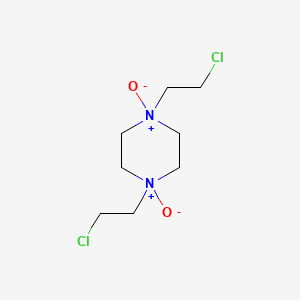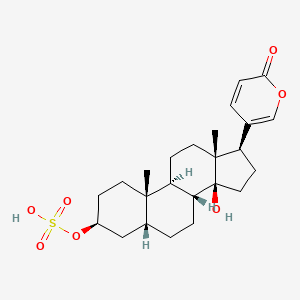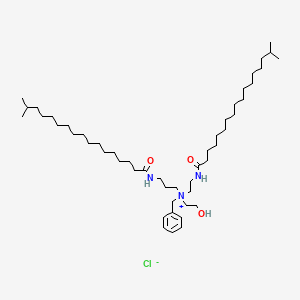
Benzyl(2-hydroxyethyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-hydroxyethyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride is a complex organic compound known for its unique structure and properties
Preparation Methods
The synthesis of Benzyl(2-hydroxyethyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous processing techniques to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. .
Scientific Research Applications
Benzyl(2-hydroxyethyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl(2-hydroxyethyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological effects. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
Compared to other similar compounds, Benzyl(2-hydroxyethyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- Benzyl(2-hydroxypropyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride
- Benzyl(2-hydroxyethyl)(2-((1-oxoisooctadecyl)amino)ethyl)(3-((1-oxoisooctadecyl)amino)butyl)ammonium chloride These compounds share structural similarities but differ in specific functional groups, leading to variations in their reactivity and applications .
Properties
CAS No. |
93982-88-8 |
|---|---|
Molecular Formula |
C50H94ClN3O3 |
Molecular Weight |
820.7 g/mol |
IUPAC Name |
benzyl-(2-hydroxyethyl)-[2-(16-methylheptadecanoylamino)ethyl]-[3-(16-methylheptadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C50H93N3O3.ClH/c1-46(2)33-26-21-17-13-9-5-7-11-15-19-23-30-37-49(55)51-39-32-41-53(43-44-54,45-48-35-28-25-29-36-48)42-40-52-50(56)38-31-24-20-16-12-8-6-10-14-18-22-27-34-47(3)4;/h25,28-29,35-36,46-47,54H,5-24,26-27,30-34,37-45H2,1-4H3,(H-,51,52,55,56);1H |
InChI Key |
WOENXBAMCFKDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[N+](CCNC(=O)CCCCCCCCCCCCCCC(C)C)(CCO)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




